molecular formula C11H11BrClN3O B1381819 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-55-0

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1381819
M. Wt: 316.58 g/mol
InChI Key: QKUFHSZAFGCBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, commonly referred to as BCPP, is a heterocyclic compound belonging to the pyrazolopyridine class of compounds. It is a synthetic compound that has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. BCPP has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, anti-viral, and anti-bacterial properties. It has been used in the laboratory to study various biochemical and physiological processes in various organisms.

Scientific Research Applications

Synthesis of New Polyheterocyclic Compounds

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives are used as precursors in the synthesis of new polyheterocyclic compounds. These compounds are synthesized through reactions with various agents, forming derivatives with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Corrosion Inhibitors for Mild Steel

Some pyrazolopyridine derivatives, synthesized using this compound, have shown potential as corrosion inhibitors for mild steel in acidic environments. These inhibitors are synthesized through ultrasound-assisted methods, indicating their potential in sustainable chemistry and engineering (Dandia, Gupta, Singh, & Quraishi, 2013).

Structural Analysis and Hydrogen Bonding

The compound's derivatives exhibit interesting structural features, such as hydrogen-bonded dimers and chain of rings, which are significant in crystallography and structural chemistry. These features contribute to our understanding of molecular interactions and bonding (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

Synthesis of Insecticide Intermediates

Derivatives of 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine serve as important intermediates in the synthesis of chlor-antraniliprole, a novel insecticide. This demonstrates its significance in the development of agricultural chemicals (Niu Wen-bo, 2011).

Biomedical Applications

These compounds have been extensively studied for their biomedical applications. They are involved in the synthesis of various bioactive compounds and have potential therapeutic applications in fields like cancer research and cognitive disorders (Donaire-Arias et al., 2022).

properties

IUPAC Name

3-bromo-4-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-10-9-7(13)4-5-14-11(9)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUFHSZAFGCBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC=CC(=C3C(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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